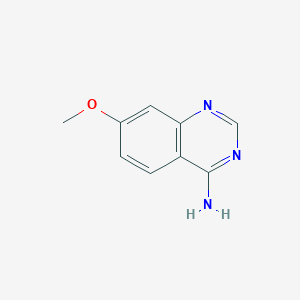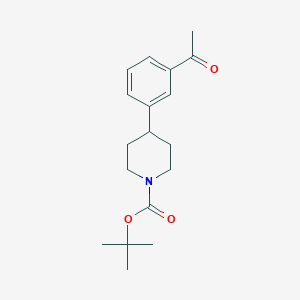
7-Metoxiquinazolin-4-amina
Descripción general
Descripción
7-Methoxyquinazolin-4-amine is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Methoxyquinazolin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Methoxyquinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxyquinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
La 7-Metoxiquinazolin-4-amina ha sido estudiada por su potencial en el tratamiento del cáncer. Los derivados de quinazolina, incluyendo la this compound, han mostrado promesa en la inhibición del crecimiento de las células cancerosas. Están siendo explorados como agentes terapéuticos contra varios tipos de cáncer, como el cáncer de pulmón y el cáncer de páncreas .
Propiedades Antibacterianas
La investigación ha indicado que los derivados de quinazolinona poseen propiedades antibacterianas significativas. Esto hace que la this compound sea un posible candidato para el desarrollo de nuevos antibióticos, especialmente ante el aumento de la resistencia a los antibióticos .
Aplicaciones Antifúngicas
Al igual que sus propiedades antibacterianas, las quinazolinonas también han demostrado actividad antifúngica. Esto sugiere que la this compound podría utilizarse en el desarrollo de medicamentos antifúngicos, contribuyendo al tratamiento de infecciones fúngicas .
Efectos Antiinflamatorios y Analgésicos
El compuesto se ha asociado con efectos antiinflamatorios y analgésicos, lo que podría ser beneficioso en el manejo del dolor y la inflamación, lo que podría conducir a nuevos tratamientos para afecciones como la artritis .
Potencial Anticonvulsivante
La this compound puede exhibir propiedades anticonvulsivantes, lo que podría ser útil en el tratamiento de la epilepsia y otros trastornos convulsivos. Esta aplicación es particularmente importante dada la necesidad de medicamentos anticonvulsivantes más efectivos .
Actividad Antiviral y Antituberculosa
El compuesto ha mostrado un amplio espectro de actividades farmacológicas, incluidos los efectos antivirales y antituberculosos. Esto lo posiciona como un posible componente en el tratamiento de infecciones virales y tuberculosis .
Mecanismo De Acción
Target of Action
7-Methoxyquinazolin-4-amine, a derivative of quinazolinone, has been found to exhibit significant antimicrobial and antitumor activities . The primary targets of this compound are believed to be the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR and epidermal growth factor receptor (EGFR) kinase , which play crucial roles in microbial biofilm formation and cancer cell proliferation, respectively.
Mode of Action
The interaction of 7-Methoxyquinazolin-4-amine with its targets results in significant changes in their activities. In the case of Pseudomonas aeruginosa, it inhibits biofilm formation at sub-minimum inhibitory concentrations . For EGFR kinase, it is suggested that quinazolinone analogs, including 7-Methoxyquinazolin-4-amine, act as inhibitors .
Biochemical Pathways
The compound affects several biochemical pathways. In Pseudomonas aeruginosa, it suppresses virulence factors such as exopolysaccharide production and twitching motility, both of which are crucial for biofilm formation and bacterial pathogenicity . In cancer cells, it is believed to interfere with the signaling pathways regulated by EGFR kinase .
Pharmacokinetics
The adme properties of a compound significantly impact its bioavailability and efficacy
Result of Action
The action of 7-Methoxyquinazolin-4-amine leads to molecular and cellular effects. It inhibits biofilm formation in Pseudomonas aeruginosa and decreases other virulence factors without affecting bacterial growth . In cancer cells, it shows antiproliferative activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Methoxyquinazolin-4-amine. For instance, exposure to certain environments can impact the isomer profile of compounds, affecting their bioactivity
Propiedades
IUPAC Name |
7-methoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTQENVXDQCIOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604328 | |
| Record name | 7-Methoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21560-97-4 | |
| Record name | 7-Methoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxyquinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)





